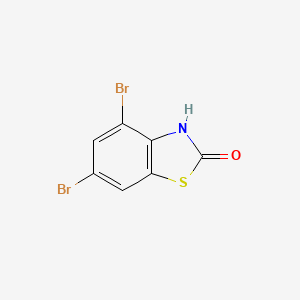

4,6-Dibromo-2-hydroxybenzothiazole

Description

Significance of the Benzothiazole (B30560) Heterocycle in Chemical Research

The benzothiazole ring system is a crucial pharmacophore found in numerous marketed drugs and serves as a fundamental building block for the development of novel therapeutic agents. nih.gov Its unique structural and electronic properties, including its weak basicity and the presence of a reactive methine center in the thiazole (B1198619) ring, contribute to its wide range of biological activities. benthamscience.comthieme-connect.de Benzothiazole derivatives have been extensively investigated and have shown potential in a variety of therapeutic areas, including cancer, inflammation, neurodegenerative diseases, and microbial infections. nih.govnih.govbenthamscience.com The versatility of the benzothiazole scaffold allows for a wide array of substitutions, enabling the fine-tuning of its pharmacological properties. ijsrst.com

Overview of Halogenated and Hydroxylated Benzothiazole Derivatives

Hydroxylated benzothiazoles, on the other hand, introduce a polar functional group that can participate in hydrogen bonding, a key interaction in many biological systems. The presence of a hydroxyl group can also alter the solubility of the compound and provide a site for further derivatization. The interplay between halogen and hydroxyl groups in a single benzothiazole molecule can lead to unique properties and synergistic effects, making these derivatives particularly interesting for synthetic and medicinal chemistry research. nih.gov

Research Imperatives and Potential of 4,6-Dibromo-2-hydroxybenzothiazole within the Benzothiazole Class

Within the broad class of substituted benzothiazoles, this compound stands out as a compound with significant research potential. Its structure, featuring two bromine atoms at the 4 and 6 positions of the benzene (B151609) ring and a hydroxyl group at the 2-position of the thiazole moiety, presents a unique combination of electronic and steric features.

The dibromo substitution pattern is known to influence the reactivity and biological activity of the benzothiazole core. Research into the synthesis and properties of this specific compound is driven by the need to explore the vast chemical space of halogenated and hydroxylated benzothiazoles. Understanding the structure-property relationships of this compound can provide valuable insights for the design of new materials and potential therapeutic agents. The compound serves as a key intermediate for the synthesis of more complex molecules and as a model system for studying the effects of multiple substitutions on the benzothiazole ring.

| Property | Value |

| Molecular Formula | C₇H₃Br₂NOS |

| Molecular Weight | 308.98 g/mol |

| IUPAC Name | 4,6-dibromo-1,3-benzothiazol-2-ol |

| CAS Number | 383388-46-3 |

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NOS/c8-3-1-4(9)6-5(2-3)12-7(11)10-6/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVHJQMZZVRGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=O)N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696615 | |

| Record name | 4,6-Dibromo-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383388-46-3 | |

| Record name | 4,6-Dibromo-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dibromo 2 Hydroxybenzothiazole and Analogous Systems

Strategic Approaches to Benzothiazole (B30560) Ring Construction

The formation of the benzothiazole core is a critical step that can be achieved through several strategic synthetic routes. These methods primarily involve the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring, starting from appropriately substituted aniline (B41778) precursors.

Condensation Reactions of 2-Aminothiophenols with Appropriate Substrates

One of the most fundamental and widely employed methods for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenols with various carbonyl compounds. This approach is valued for its directness and versatility. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring system. mdpi.comtandfonline.com

The choice of the condensation partner dictates the substituent at the 2-position of the benzothiazole. Aldehydes, carboxylic acids, acyl chlorides, and even β-diketones can be used. mdpi.comtandfonline.comresearchgate.netorganic-chemistry.org For instance, the reaction of 2-aminothiophenol (B119425) with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid provides a direct route to 2-substituted benzothiazoles. indexcopernicus.com Similarly, β-diketones react with 2-aminothiophenols under Brønsted acid catalysis to afford 2-substituted benzothiazoles in good yields. organic-chemistry.org

The reaction conditions for these condensations can vary significantly, from catalyst-free conditions to the use of various acid or metal catalysts. bohrium.comresearchgate.net The use of green and sustainable solvents like ethanol (B145695) has also been explored to develop more environmentally friendly protocols. bohrium.com

Table 1: Examples of Condensation Reactions for Benzothiazole Synthesis

| 2-Aminothiophenol Derivative | Condensation Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol | Benzaldehyde | Alkyl carbonic acid (from CO2 and methanol) | 2-Phenylbenzothiazole | tandfonline.com |

| 2-Aminothiophenol | Aromatic Aldehydes | [PhI(OH)OTs] (Koser's reagent) | 2-Arylbenzothiazoles | mdpi.com |

| Substituted 2-Aminothiophenols | Aromatic and Aliphatic Aldehydes | Sulfated tungstate, ultrasound | 2-Substituted Benzothiazoles | mdpi.com |

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions offer an alternative and powerful strategy for the construction of the benzothiazole nucleus. These methods often start with a pre-formed thioanilide or a related precursor, which then undergoes cyclization to form the desired heterocyclic system.

A classic example of this approach is the Jacobson cyclization of thiobenzanilides. researchgate.netresearchgate.net This reaction typically involves the use of an oxidizing agent, such as potassium ferricyanide (B76249) in an alkaline solution, to induce a radical cyclization. researchgate.netresearchgate.net The Jacobsen cyclization is a highly effective strategy, particularly for the synthesis of substituted benzothiazoles where the corresponding 2-aminothiophenol might be unstable or difficult to access. researchgate.net For example, the synthesis of 6-substituted benzothiazoles can be achieved through the radical cyclization of 3-fluoro- or 3,4-difluoro-substituted thiobenzanilides. researchgate.net

Another intramolecular approach involves the cyclization of thioformanilides. These reactions can be promoted by various reagents, including 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), which proceeds via a thiyl radical. indexcopernicus.com This method offers a high degree of flexibility for introducing functional groups onto the benzothiazole nucleus. indexcopernicus.com

Catalyst- and Additive-Free Syntheses of 2-Substituted Benzothiazoles

In recent years, there has been a growing emphasis on developing synthetic methodologies that are more environmentally benign. This has led to the exploration of catalyst- and additive-free approaches for the synthesis of 2-substituted benzothiazoles. bohrium.comnih.gov

One such method involves the direct reaction of aromatic amines, aliphatic amines, and elemental sulfur in a three-component, one-pot reaction. nih.gov This process, which can be conducted without any external catalyst or additive, achieves the formation of multiple C-S and C-N bonds in a cascade sequence. nih.gov Dimethyl sulfoxide (B87167) (DMSO) often serves as both the solvent and the oxidant in these reactions. nih.gov

Another green approach involves the condensation of 2-aminothiophenol with aldehydes under solvent-free "melt" conditions. researchgate.net These reactions are typically carried out by simply heating a mixture of the reactants, leading to high yields of the desired 2-arylbenzothiazoles in short reaction times. researchgate.net Microwave-assisted synthesis in ionic liquids has also been shown to be an effective catalyst-free method. organic-chemistry.org

Regioselective Halogenation Strategies for Benzothiazole Nucleus

Once the benzothiazole core is constructed, the introduction of halogen atoms at specific positions is often a necessary step to further functionalize the molecule or to synthesize target compounds like 4,6-dibromo-2-hydroxybenzothiazole. Regioselectivity is a key challenge in these reactions.

Direct Bromination Using N-Bromosuccinimide or Related Reagents

Direct bromination of the benzothiazole ring system can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose due to its ease of handling and milder reactivity compared to elemental bromine. nih.govbohrium.comtsukuba.ac.jp

The bromination of 2,1,3-benzothiadiazole (B189464) with NBS has been shown to be a convenient method for producing 4,7-dibromo-2,1,3-benzothiadiazole. tsukuba.ac.jp While NBS is typically used for the bromination of more reactive aromatic systems like thiophenes, its use for the bromination of benzene rings is possible under more drastic conditions, such as in the presence of concentrated sulfuric acid. utm.my The reaction of phenylthioureas with NBS under acidic conditions can lead to the formation of 2-aminobenzothiazoles, sometimes with accompanying ring bromination. nih.gov

The use of NBS in combination with a halide source, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate the cyclization of phenylthioureas to form 2-aminobenzothiazoles and can also lead to ring bromination as a side reaction, particularly with electron-rich substrates. nih.gov

Palladium-Catalyzed C-H Halogenation Principles and their Applicability to Benzothiazoles

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds, including benzothiazoles. rsc.orgnih.gov This strategy allows for the direct introduction of halogen atoms at specific positions of the benzothiazole nucleus, often with high selectivity that is difficult to achieve with traditional electrophilic halogenation methods.

In the context of 2-arylbenzothiazoles, the nitrogen atom of the thiazole ring can act as a directing group, guiding the palladium catalyst to activate a C-H bond at the ortho-position of the 2-aryl substituent. rsc.org This has been successfully applied for the ortho-halogenation of 2-arylbenzothiazoles using N-halosuccinimides as the halogen source. rsc.org Interestingly, for ortho-unsubstituted 2-arylbenzothiazoles, this method can lead to the exclusive formation of the di-ortho-halogenated product. rsc.org

Furthermore, palladium-catalyzed direct arylation of the benzothiazole core itself has been developed. chemrxiv.orgrsc.org This involves the coupling of benzothiazole with iodoarenes in the presence of a palladium catalyst, often promoted by a silver salt and a suitable solvent like hexafluoroisopropanol (HFIP). chemrxiv.orgrsc.org This methodology provides a versatile route to 2-arylbenzothiazoles. A sequential one-pot procedure involving the in-situ iodination of an arene followed by palladium-catalyzed C-H functionalization of benzothiazole has also been reported, demonstrating the efficiency of these catalytic systems. chemrxiv.org

Table 2: Palladium-Catalyzed Halogenation and Arylation of Benzothiazoles

| Benzothiazole Derivative | Reagent(s) | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2-Arylbenzothiazole | N-Halosuccinimide | Pd(OAc)2 | ortho-Halogenated 2-Arylbenzothiazole | rsc.org |

| Thiobenzanilides | - | Pd(II), Cu(I), Bu4NBr | 2-Substituted Benzothiazoles | nih.gov |

| Benzothiazole | Iodo(hetero)arenes | Pd(OAc)2, Ag2O, NaOAc | 2-(Hetero)arylbenzothiazoles | chemrxiv.org |

| Benzothiazole | Iodoarenes | Pd(OAc)2, Ag salt, HFIP | 2-Arylbenzothiazoles | rsc.org |

Multi-Bromination Strategies at Specific Ring Positions

The introduction of multiple bromine atoms onto the benzothiazole core is a key step in the synthesis of this compound. The positions of these halogen atoms are critical in determining the final properties of the molecule.

One of the most direct methods for the dibromination of benzothiazole derivatives involves electrophilic aromatic substitution using elemental bromine. For instance, 2,1,3-benzothiadiazole can be reacted with bromine in hydrobromic acid to yield 4,7-dibromo-2,1,3-benzothiadiazole. ossila.comgoogle.com This method, however, can sometimes lead to the formation of byproducts. google.com

A more controlled and widely used approach utilizes N-bromosuccinimide (NBS) as the brominating agent. This reagent offers better regioselectivity and milder reaction conditions. The synthesis of 2,6-dibromo benzothiazole has been successfully achieved by reacting benzothiazole with NBS in chloroform (B151607), catalyzed by titanium dioxide. google.comgoogle.com This reaction proceeds via a single step to introduce bromine atoms at the 2 and 6 positions. google.com Similarly, the synthesis of this compound can be accomplished by treating 2-hydroxybenzothiazole (B105590) with NBS and a titanium dioxide catalyst in chloroform under reflux.

The table below summarizes a selection of multi-bromination reactions on benzothiazole and related systems.

| Starting Material | Brominating Agent | Catalyst/Solvent | Product | Reference |

| 2,1,3-Benzothiadiazole | Bromine | Hydrobromic Acid | 4,7-Dibromo-2,1,3-benzothiadiazole | ossila.comgoogle.com |

| Benzothiazole | N-Bromosuccinimide | Titanium Dioxide / Chloroform | 2,6-Dibromo benzothiazole | google.comgoogle.com |

| 2-Hydroxybenzothiazole | N-Bromosuccinimide | Titanium Dioxide / Chloroform | This compound | |

| 4-Hydroxy BTD | N-Bromosuccinimide | Not Specified | 5-Bromo-4-hydroxy BTD | diva-portal.org |

| 5-Hydroxy-BTD | N-Bromosuccinimide | Not Specified | 4-Bromo-5-hydroxy-BTD | diva-portal.org |

Introduction of the Hydroxyl Moiety at the C-2 Position

The presence of a hydroxyl group at the C-2 position is another defining feature of the target molecule. This can be achieved either by starting with a pre-functionalized precursor or by converting a substituent at the C-2 position to a hydroxyl group.

Synthetic Routes to 2-Hydroxybenzothiazole Precursors

The synthesis of 2-hydroxybenzothiazoles can be approached through the cyclization of appropriate precursors. A common method involves the reaction of 2-aminothiophenols with various reagents. For instance, the condensation of 2-aminobenzenethiol with substances containing a carbonyl or cyano group is a widely used strategy for forming the benzothiazole ring system. mdpi.com Our research group has also developed a method for synthesizing benzothiazoles via the cyclization of 2-aminothiophenols with carbon dioxide in the presence of a catalyst. mdpi.com

Conversion of 2-Substituted Benzothiazoles to 2-Hydroxy Derivatives

An alternative strategy involves the conversion of a 2-substituted benzothiazole into its 2-hydroxy derivative. A notable example is the treatment of a 2-aminobenzothiazole (B30445) compound with an alkali or alkaline earth metal hydroxide (B78521) in a non-aqueous solvent. google.com This process leads to the formation of an ortho-mercapto-N-phenylurea salt, which can then be cyclized with an acid to yield the desired 2-hydroxybenzothiazole. google.com This method offers a technically advantageous route from readily available starting materials. google.com

Integrated Synthetic Pathways for this compound

The synthesis of this compound can be accomplished through either a stepwise, sequential functionalization approach or a more streamlined one-pot synthesis.

Sequential Functionalization Approaches

A sequential approach typically involves the initial synthesis of the 2-hydroxybenzothiazole core, followed by regioselective bromination. For example, one could first synthesize 2-hydroxybenzothiazole and then introduce the bromine atoms at the 4 and 6 positions using a suitable brominating agent like NBS. This method allows for careful control over each functionalization step.

The synthesis of 2-amino-6-bromobenzothiazole (B93375), a related compound, has been achieved by reacting 4-bromoaniline (B143363) with potassium thiocyanate (B1210189) and then treating the intermediate with bromine. researchgate.net This highlights a sequential approach where bromination precedes the formation of the thiazole ring.

One-Pot Synthetic Methods for Multifunctionalized Benzothiazoles

One-pot syntheses offer an efficient alternative to sequential methods by combining multiple reaction steps into a single procedure, often without the need for isolating intermediates. While a specific one-pot synthesis for this compound is not detailed in the provided search results, the development of one-pot, multi-component reactions for the synthesis of other substituted benzothiazoles is an active area of research. nanomaterchem.comresearchgate.netresearchgate.netrsc.org These methodologies often utilize catalysts to facilitate the formation of multiple bonds in a single reaction vessel. For example, a one-pot, three-component synthesis of 2-substituted benzothiazoles has been developed using a copper(I) iodide nanocatalyst. nanomaterchem.com Such strategies could potentially be adapted for the synthesis of this compound.

Green Chemistry Principles in Benzothiazole Synthesis

The application of green chemistry principles to the synthesis of benzothiazole derivatives is a significant area of research, driven by the need to develop more sustainable and environmentally friendly chemical processes. utm.mynih.gov Traditional methods for synthesizing benzothiazoles often involve hazardous reagents, toxic solvents, and harsh reaction conditions, leading to the generation of significant chemical waste. In contrast, green chemistry approaches aim to mitigate these issues by focusing on several key areas: the use of alternative energy sources, the employment of greener solvents, the development of catalyst-free reactions, and the use of recyclable catalysts. utm.my

A notable advancement in the green synthesis of benzothiazoles is the use of alternative energy sources such as microwave irradiation and ultrasound. google.comresearchgate.netossila.com Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. google.comsigmaaldrich.comgoogle.com For instance, the synthesis of various benzothiazole derivatives has been achieved in minutes under microwave irradiation, a substantial improvement over the hours required for traditional thermal methods. sigmaaldrich.comgoogle.com Similarly, ultrasound-assisted synthesis offers an energy-efficient alternative, often allowing reactions to proceed at room temperature. researchgate.netossila.comnih.govgoogle.com This technique, known as sonochemistry, promotes chemical reactions through acoustic cavitation and has been successfully applied to the synthesis of 2-substituted benzothiazoles, in some cases under solvent-free conditions. researchgate.netossila.com

The choice of solvent is another critical aspect of green benzothiazole synthesis. Many traditional syntheses rely on volatile and often toxic organic solvents. To address this, researchers have explored the use of more benign alternatives such as water and glycerol. google.com Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. google.com Several methodologies have been developed for the synthesis of benzothiazoles in aqueous media, which not only reduces the environmental impact but can also simplify product isolation. google.com In some cases, reactions can be performed under solvent-free conditions, completely eliminating the need for a reaction medium and thereby reducing waste and simplifying the work-up procedure. researchgate.netossila.comgoogle.com

Multi-component reactions (MCRs) are another strategy employed in the green synthesis of benzothiazoles. MCRs involve the reaction of three or more starting materials in a single step to form a complex product, thereby increasing atom economy and reducing the number of synthetic steps and purification procedures. The one-pot synthesis of 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur is a prime example of an MCR that adheres to green chemistry principles.

While specific green synthetic routes for this compound are not extensively documented, the principles outlined above for the broader benzothiazole class offer a clear framework for developing more environmentally benign methodologies for its synthesis and the synthesis of its analogs. The application of microwave or ultrasound energy, the use of green solvents like water, and the development of catalyst-free or recyclable catalyst systems are all promising avenues for the future sustainable production of this and other halogenated benzothiazole derivatives.

Data Tables

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Benzothiazole Derivatives

| Entry | Method | Reaction Time | Yield (%) | Reference |

| 1 | Conventional | 2-8 hours | Varies | sigmaaldrich.com |

| 2 | Microwave | 3-10 minutes | Increased by 3-113% | sigmaaldrich.com |

| 3 | Conventional | Not specified | Varies | google.com |

| 4 | Microwave | Reduced by ~25x | Increased by 12-20% | google.com |

Table 2: Green Synthesis Approaches for Benzothiazoles

| Approach | Conditions | Advantages | References |

| Ultrasound-Assisted | Room temperature, solvent-free | Energy efficient, simple work-up | researchgate.netossila.comgoogle.com |

| Aqueous Media | Water as solvent | Non-toxic, environmentally benign | google.com |

| Catalyst-Free | No catalyst or additives | Simplified purification, reduced waste | |

| Recyclable Catalyst | Heterogeneous catalyst | Catalyst can be reused | utm.myresearchgate.netossila.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule. Analysis of one-dimensional and two-dimensional spectra allows for the unambiguous assignment of each proton and carbon atom within the structure.

The ¹H NMR spectrum of 4,6-dibromo-1,3-benzothiazol-2(3H)-one is expected to exhibit distinct signals corresponding to the protons on the aromatic ring and the nitrogen atom of the thiazolone ring.

Aromatic Protons: The substitution pattern, with bromine atoms at positions 4 and 6, leaves two remaining protons on the benzene (B151609) ring at positions 5 and 7. These two protons are in different chemical environments and are adjacent to each other.

The proton at position 7 (H-7) is flanked by a carbon-sulfur bond and a carbon bearing a bromine atom.

The proton at position 5 (H-5) is situated between the other bromine-bearing carbon and a carbon atom.

Due to their proximity on the ring, these protons are expected to couple with each other. However, as they are meta to each other, the coupling constant (⁴JHH) would be small, typically in the range of 2-3 Hz. This interaction would result in both signals appearing as narrow doublets.

Amide Proton: A broad singlet corresponding to the N-H proton is anticipated. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding effects.

Table 1: Predicted ¹H NMR Spectral Data for 4,6-dibromo-1,3-benzothiazol-2(3H)-one

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | 7.30 - 7.60 | Doublet (d) | ~2-3 |

| H-7 | 7.50 - 7.80 | Doublet (d) | ~2-3 |

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to each of the seven unique carbon atoms in the molecule. The chemical shifts are significantly influenced by the electronegativity and anisotropic effects of the substituents (bromine, sulfur, nitrogen, and the carbonyl group).

Quaternary Carbons: Five quaternary carbons are present:

C-2 (Carbonyl Carbon): The most downfield signal is expected for the C=O group, typically appearing above 170 ppm.

C-4 and C-6: The carbons directly bonded to the electronegative bromine atoms are expected to have their resonances shifted to the 110-125 ppm range.

Methine Carbons: The two carbons bearing protons (C-5 and C-7) would resonate in the typical aromatic region, with their exact shifts determined by the electronic effects of the neighboring bromine atoms.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 4,6-dibromo-1,3-benzothiazol-2(3H)-one

| Carbon Assignment | Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| C-2 | Quaternary (C=O) | > 170 | Carbonyl carbon, most downfield signal. |

| C-3a | Quaternary | 130 - 145 | Bridgehead carbon adjacent to nitrogen. |

| C-4 | Quaternary (C-Br) | 110 - 125 | Shielded by bromine attachment. |

| C-5 | Methine (C-H) | 120 - 135 | Aromatic CH. |

| C-6 | Quaternary (C-Br) | 110 - 125 | Shielded by bromine attachment. |

| C-7 | Methine (C-H) | 120 - 135 | Aromatic CH. |

To definitively assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the H-5 and H-7 protons. A cross-peak between these two signals would verify their meta-relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks connecting the ¹H signal for H-5 to the ¹³C signal for C-5, and the H-7 signal to the C-7 signal, confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for mapping the entire molecular skeleton by revealing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for confirming the 4,6-dibromo structure would include:

H-5 correlating to C-4, C-6, C-7, and C-3a.

H-7 correlating to C-5, C-6, and C-7a.

The N-H proton correlating to C-2 and C-3a.

These correlations would piece the structure together, confirming the placement of the bromine atoms and the connectivity of the fused ring system.

The choice of deuterated solvent can significantly impact the observed chemical shifts, particularly for protons involved in hydrogen bonding. nih.govresearchgate.net

In aprotic polar solvents like DMSO-d₆ , the N-H proton of the thiazolone ring would act as a hydrogen bond donor to the solvent's oxygen atom. This interaction leads to a significant downfield shift of the N-H resonance (often >10 ppm) and can cause the peak to broaden. nih.gov

In less polar solvents like CDCl₃ , hydrogen bonding is less pronounced, and the N-H signal would likely appear further upfield.

The chemical shifts of the aromatic protons (H-5 and H-7) may also experience minor shifts due to changes in the solvent environment, although the effect is typically less dramatic than for the labile N-H proton. nih.gov The difference in chemical shift values for a given proton when changing from a low-polarity to a high-polarity solvent can be significant. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and can provide structural information through analysis of fragmentation patterns.

For 4,6-Dibromo-2-hydroxybenzothiazole (C₇H₃Br₂NOS), the most telling feature in its mass spectrum is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).

Molecular Ion Cluster: The presence of two bromine atoms results in a characteristic triplet of peaks for the molecular ion [M]⁺•.

The first peak corresponds to the molecule containing two ⁷⁹Br isotopes.

The second peak ([M+2]⁺•), which is approximately twice the intensity of the first, corresponds to the molecule containing one ⁷⁹Br and one ⁸¹Br isotope.

The third peak ([M+4]⁺•), with an intensity similar to the first, corresponds to the molecule containing two ⁸¹Br isotopes.

This results in an expected 1:2:1 intensity ratio for the m/z, (m/z)+2, and (m/z)+4 peaks, which is a definitive signature for a dibrominated compound.

Table 3: Predicted Molecular Ion Cluster in the Mass Spectrum of this compound

| Ion | Isotopic Composition | Predicted m/z | Relative Intensity |

|---|---|---|---|

| [M]⁺• | C₇H₃(⁷⁹Br)₂NOS | ~306.8 | ~1 |

| [M+2]⁺• | C₇H₃(⁷⁹Br)(⁸¹Br)NOS | ~308.8 | ~2 |

Table of Compounds Mentioned

| Compound Name | Tautomeric Form/Synonym |

|---|---|

| This compound | 4,6-dibromo-1,3-benzothiazol-2(3H)-one |

Fragmentation Pathway Analysis and Elucidation of Diagnostic Ions

Mass spectrometry of this compound reveals a molecular ion peak consistent with its dibrominated structure. The fragmentation of related 2-aroylbenzofuran derivatives, which share some structural similarities, often involves the elimination of bromine radicals, which are diagnostic for halogen atoms on the aromatic ring. researchgate.net In the broader context of organic molecules, the fragmentation of aromatic compounds typically shows strong molecular ion peaks due to their stable structure. libretexts.org For halogenated organophosphorus flame retardants, it has been observed that compounds with aromatic rings are relatively stable, and cleavage often occurs at substituent chains. nih.gov

The fragmentation of benzothiazole (B30560) derivatives can be complex. For instance, in related compounds, the elimination of radicals such as •Br is a key diagnostic fragmentation pathway for halogenated aromatic systems. researchgate.net The stability of the benzothiazole core often leads to characteristic fragment ions. While specific fragmentation data for this compound is not extensively detailed in the provided results, general principles of mass spectrometry suggest that cleavage of the C-Br bonds and fragmentation of the thiazole (B1198619) ring would be expected fragmentation routes. researchgate.netlibretexts.org

A general strategy for identifying chemical analogues involves using diagnostic ions to locate related compounds in complex mixtures. nih.gov This approach relies on identifying common fragment ions characteristic of a particular structural class. nih.gov For instance, in the analysis of certain alkaloids, specific fragment ions are used to identify the presence of substructures like benzoyl or N-methyl groups. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. For this compound (C₇H₃Br₂NOS), the calculated exact mass is a key identifier. While the exact measured mass is not available in the search results, the molecular weight is reported as 308.98 g/mol . For comparison, the related compound 4,7-Dibromo-2,1,3-benzothiadiazole has a calculated exact mass of 291.83054 Da. nih.gov HRMS provides the high mass accuracy needed to confirm the elemental formula, distinguishing it from other compounds with the same nominal mass. The molecular formula of this compound is C₇H₃Br₂NOS.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |

| This compound | C₇H₃Br₂NOS | 308.98 | - |

| 4,7-Dibromo-2,1,3-benzothiadiazole | C₆H₂Br₂N₂S | 293.97 nih.govossila.com | 291.83054 nih.gov |

| (4,6-Dibromo-2-ethyl-5-hydroxybenzofuran-3-yl)(4-methoxyphenyl)methanone | C₁₈H₁₄Br₂O₄ | 454.1 nih.gov | 451.92588 nih.gov |

| 2,6-Dibromo-4-hydroxybenzonitrile | C₇H₃Br₂NO | 276.91 nih.gov | 274.85814 nih.gov |

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The hydroxyl (O-H) group typically exhibits a broad stretching vibration in the region of 3200–3600 cm⁻¹. The presence of a C=N bond in the thiazole ring would result in a stretch around 1600 cm⁻¹, while the C-S stretch is expected at approximately 650 cm⁻¹. Aromatic C-H stretching vibrations are also anticipated.

Table 2: Characteristic Infrared Stretching Frequencies for this compound

| Functional Group | Characteristic Stretching Frequency (cm⁻¹) | Reference |

| O-H (hydroxyl) | ~3200–3600 (broad) | |

| C=N (thiazole) | ~1600 | |

| C-S (thiazole) | ~650 |

The presence of both a hydroxyl group (a hydrogen bond donor) and a thiazole nitrogen atom (a hydrogen bond acceptor) in this compound suggests the potential for both intramolecular and intermolecular hydrogen bonding. Hydrogen bonding significantly influences the position and shape of the O-H stretching band in the IR spectrum, often causing it to broaden and shift to lower frequencies. nih.gov Studies on related compounds, such as 2-chloro-3-hydroxybenzaldehyde, have shown that strong hydrogen bonding leads to a down-shifting of the hydroxyl stretching mode. nih.gov The formation of hydrogen bonds can stabilize the molecular structure, and in the solid state, can lead to the formation of well-ordered crystal lattices. The analysis of hydrogen bonding in similar heterocyclic systems has been a subject of both experimental and computational studies. nih.govcapes.gov.br

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

While specific crystallographic data for this compound is not explicitly detailed in the search results, insights can be gained from related structures. The benzothiazole core is generally expected to be planar due to the delocalization of π-electrons. However, the presence of bulky bromine substituents at the 4 and 6 positions could introduce steric hindrance, potentially causing a slight distortion from planarity.

In the crystal structure of a related compound, 2-(o-hydroxyphenyl)benzothiazole, the molecule was found to be nearly planar, with an intramolecular hydrogen bond between the hydroxyl group and the thiazole nitrogen. scispace.com The crystal packing in such compounds is often stabilized by intermolecular interactions. scispace.comresearchgate.net For instance, in the crystal structure of 2-(2,4-dimethyl pyrrolyl) benzothiazole, the crystal structure is stabilized by intermolecular N-H···N hydrogen bonds. researchgate.net The conformation of a molecule in the crystalline phase is influenced by a balance of intramolecular forces and intermolecular packing effects.

Supramolecular Assembly and Crystal Packing Features

The molecule itself is composed of a planar benzothiazole core, a result of the delocalized π-electron system across the fused benzene and thiazole rings. This planarity is a critical factor in facilitating close packing and specific intermolecular contacts within the crystal.

Hydrogen Bonding: The most significant and directional interaction in the crystal packing of this compound is anticipated to be intermolecular hydrogen bonding. The presence of a hydroxyl group (-OH) at the 2-position, which can act as a hydrogen bond donor, and the nitrogen atom within the thiazole ring, a hydrogen bond acceptor, creates a strong motif for self-assembly. It is highly probable that these molecules form robust hydrogen-bonded chains or dimers, which serve as the primary organizing force in the crystal lattice. The formation of white crystals upon recrystallization from isopropanol (B130326) suggests a well-ordered and stable lattice, a common outcome of strong, directional hydrogen bonding.

The interplay of these forces—strong hydrogen bonds creating primary structural motifs and weaker halogen and π-stacking interactions providing further stabilization—defines the three-dimensional supramolecular architecture of this compound.

Table of Expected Intermolecular Interactions

This table summarizes the anticipated non-covalent interactions governing the crystal packing of this compound, based on its molecular structure.

| Interaction Type | Donor/Acceptor Groups | Probable Role in Crystal Packing |

| Hydrogen Bonding | Donor: Hydroxyl (-OH)Acceptor: Thiazole Nitrogen (N) | Primary directional force; likely forms chains or dimers, defining the core structural motif. |

| Halogen Bonding | Donor: Bromine (Br)Acceptor: Nitrogen (N), Sulfur (S) | Secondary interaction; contributes to the stabilization of layered packing arrangements. |

| π-π Stacking | Planar Benzothiazole Rings | Stabilizes the crystal lattice through parallel alignment of aromatic systems. |

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, offering detailed information about the geometric and electronic nature of molecules. For 4,6-Dibromo-2-hydroxybenzothiazole, these calculations help in understanding its stability, reactivity, and potential interactions.

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, its most stable conformation. For this compound, the benzothiazole (B30560) core is typically planar, a feature that facilitates π-electron delocalization across the fused ring system. The presence of bromine substituents at the 4- and 6-positions can introduce steric hindrance, which might cause minor distortions in the planarity of the benzene (B151609) ring.

The electronic structure is heavily influenced by its constituent atoms and their arrangement. The thiazole (B1198619) ring's sulfur and nitrogen atoms engage in π-conjugation with the attached benzene ring, delocalizing electrons across the molecule. The electron-withdrawing nature of the two bromine atoms significantly reduces the electron density at their respective positions (4 and 6), creating regions that are more electrophilic.

Theoretical studies on related benzothiazole derivatives using DFT methods, such as B3LYP with a 6-31G+(d, p) basis set, have been effectively used to analyze molecular structures and properties. scirp.org These studies provide a framework for understanding the electronic landscape of this compound.

Table 1: Key Structural and Electronic Features

| Feature | Description | Probable Influence on this compound |

|---|---|---|

| Benzothiazole Core | Fused benzene and thiazole rings. | The core structure is planar, allowing for π-electron delocalization. |

| Bromine Substituents | Two bromine atoms at positions 4 and 6. | Act as electron-withdrawing groups, affecting local electron density. |

| Hydroxyl Group | An -OH group at the 2-position. | Participates in tautomerism and resonance, stabilizing the structure. |

The HOMO-LUMO energy gap (ΔE) is a primary indicator of molecular stability; a larger gap suggests higher stability and lower reactivity, as more energy is needed to excite an electron from the HOMO to the LUMO. wikipedia.orgresearchgate.net For benzothiazole derivatives, the HOMO is often localized on the benzene ring and electron-donating groups, while the LUMO is concentrated on the electron-deficient thiazole ring. In related compounds, the introduction of electron-withdrawing groups has been shown to lower both HOMO and LUMO energies, often resulting in a reduced energy gap. researchgate.net

Other important global reactivity descriptors include:

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. It is proportional to the HOMO-LUMO gap. Softness is the reciprocal of hardness, indicating a higher propensity for chemical reactions. dergipark.org.tr

Electronegativity (χ) : Measures the power of an atom or group to attract electrons. dergipark.org.tr

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. dergipark.org.tr

DFT calculations at the B3LYP level are commonly employed to determine these parameters for various organic molecules. scirp.orgresearchgate.net

Table 2: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A large gap implies high stability. wikipedia.orgresearchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation or change; "hard" molecules have a large HOMO-LUMO gap. dergipark.org.tr |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; "soft" molecules are more reactive. dergipark.org.tr |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Indicates the ability to attract electrons. dergipark.org.tr |

| Electrophilicity Index (ω) | μ2 / 2η (where μ ≈ -(EHOMO + ELUMO)/2) | Measures the propensity of a species to accept electrons. dergipark.org.tr |

| Electron Transfer Fraction (ΔNmax) | -μ / η | Represents the maximum number of electrons a molecule can accept. |

While global descriptors give a general reactivity overview, local reactivity descriptors identify specific reactive sites within a molecule.

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on the molecule's surface. researchgate.netresearchgate.net Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.

Fukui functions provide a more quantitative measure of local reactivity, indicating how the electron density at a specific point in the molecule changes with the addition or removal of an electron. This helps to pinpoint the most likely sites for nucleophilic, electrophilic, and radical attacks. Studies on other benzothiazole derivatives have shown that the N3 nitrogen is often the most nucleophilic site, while specific carbon atoms on the ring system are the most electrophilic. ccsenet.org

The acidity constant (pKa) is a measure of a compound's acidity in a solution. Computational methods can predict pKa values by calculating the Gibbs free energy change associated with deprotonation. For this compound, the primary acidic site is the hydroxyl group at the 2-position. The presence of two electron-withdrawing bromine atoms on the benzene ring is expected to increase the acidity (lower the pKa) of the hydroxyl proton compared to the parent 2-hydroxybenzothiazole (B105590) molecule by stabilizing the resulting conjugate base. The main protonation site in an acidic medium would likely be the nitrogen atom of the thiazole ring. ccsenet.org

The surrounding solvent can significantly influence a molecule's electronic structure and reactivity. rsc.org Computational models like the Polarizable Continuum Model (PCM) are used to simulate these effects by treating the solvent as a continuous dielectric medium. rsc.org These models can reveal how the polarity of the solvent affects properties such as the HOMO-LUMO gap, dipole moment, and the stability of different tautomeric forms. researchgate.net For polar molecules like this compound, moving to a more polar solvent is generally expected to stabilize charge-separated states and can influence reaction pathways and absorption spectra. rsc.org

Tautomeric Equilibrium Modeling and Proton Transfer Dynamics

This compound can exist in two tautomeric forms: the enol form (2-hydroxy) and the keto form (2-one). This is a common feature of 2-hydroxybenzothiazoles. scispace.com

Enol form: 4,6-Dibromo-1,3-benzothiazol-2-ol

Keto form: 4,6-Dibromo-3H-1,3-benzothiazol-2-one

Computational modeling is essential for determining the relative stability of these tautomers and the energy barrier for the proton transfer between them. Studies on the parent compound, 2-hydroxybenzothiazole (OBT), have used DFT calculations to investigate this equilibrium. ccsenet.orgscispace.com These studies have shown that while both tautomers can coexist, their relative populations can be influenced by the solvent. scispace.com For OBT, the energy difference between the ol and one tautomers is small, suggesting a possible coexistence in solution. scispace.com The addition of bromine atoms in this compound would further influence this equilibrium through electronic effects. Modeling the transition state between the two forms provides insight into the dynamics of the proton transfer process.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-hydroxybenzothiazole |

| 4,6-Dibromo-1,3-benzothiazol-2-ol |

| 4,6-Dibromo-3H-1,3-benzothiazol-2-one |

Theoretical Investigation of Keto-Enol Tautomerism in 2-Hydroxybenzothiazole Systems

The phenomenon of keto-enol tautomerism is a critical aspect of the chemistry of 2-hydroxybenzothiazole and its derivatives. Theoretical calculations have been instrumental in understanding the equilibrium between the keto and enol forms. frontiersin.orgmasterorganicchemistry.com In solution, the tautomeric equilibria can be influenced by factors such as pH and interactions with different matrices. frontiersin.org Generally, the keto tautomer is more stable and favored at equilibrium. masterorganicchemistry.commdpi.com

For related heterocyclic systems, computational studies, often employing Density Functional Theory (DFT), have been used to determine the most stable conformers of the keto and enol forms. researchgate.net For instance, in a study on a carbamate (B1207046) compound with tricarbonyl groups, the enol-1 form was found to be more stable than the keto and enol-2 forms. researchgate.net The relative stability of tautomers is influenced by electronic effects, conformational effects, stabilization by conjugation, and steric effects. researchgate.net

The equilibrium between tautomers is also significantly dependent on the solvent. masterorganicchemistry.comnih.gov In many cases, an increase in solvent polarity favors the more polar enol form. mdpi.comresearchgate.net For example, in a study of a novel 1,3,4-thiadiazole (B1197879) derivative, the keto form was favored in polar aprotic solvents like DMSO, while the enol form was favored in non-polar solvents like chloroform (B151607). nih.gov This solvent-dependent equilibrium has been observed in various systems, with the enol tautomer percentage ranging from less than 2% in D2O to 49% in CCl4 for acetoacetic acid. masterorganicchemistry.com

Determination of Proton Transfer Energy Barriers and Reaction Pathways

Computational methods are crucial for elucidating the mechanisms and energetics of proton transfer reactions. Theoretical studies can map out potential energy surfaces, identifying transition states and calculating the energy barriers associated with proton transfer. nih.govarxiv.org For many systems, the proton transfer process is more facile in the excited state than in the ground state due to lower potential energy barriers. nih.gov

The mechanism of proton transfer can be either a synchronous or a stepwise process. In a study of a benzobis(thiazole) derivative, a stepwise excited-state intramolecular double proton transfer (ESIDPT) was found to be the preferred pathway over a synchronous transfer, which had a significantly higher energy barrier. nih.gov The strengthening of intramolecular hydrogen bonds upon photoexcitation facilitates this process. nih.gov

The energy barrier for proton transfer is influenced by factors such as the distance between the proton donor and acceptor atoms. arxiv.orgchemrxiv.org For instance, in compressed benzoic acid, the pressure-induced shortening of the O∙∙∙O distance within the dimers leads to a decrease in the proton transfer barrier. arxiv.orgrsc.org The introduction of electron-donating or electron-withdrawing functional groups can also modulate the barrier height. chemrxiv.org

Table 1: Factors Influencing Proton Transfer Energy Barriers

| Factor | Influence on Energy Barrier | Reference |

| Electronic State | Lower in the excited state compared to the ground state. | nih.gov |

| Reaction Pathway | Stepwise pathways often have lower barriers than synchronous pathways. | nih.gov |

| Interatomic Distances | Shorter distances between proton donor and acceptor atoms generally lower the barrier. | arxiv.orgrsc.org |

| Functional Groups | Electron-donating or electron-withdrawing groups can modulate the barrier height. | chemrxiv.org |

| Solvent Polarity | Can influence the stability of transition states. | nih.gov |

Role of Solvent Molecules in Modulating Tautomeric Equilibria

Solvent molecules play a pivotal role in modulating the tautomeric equilibria of compounds like this compound. The polarity and hydrogen-bonding capability of the solvent can significantly shift the balance between the keto and enol forms. researchgate.netnih.govnih.gov

In general, polar solvents tend to stabilize the more polar tautomer. For many compounds, this means favoring the enol form. researchgate.netnih.gov For instance, studies on β-ketonitriles have shown that an increase in solvent polarity increases the proportion of the more polar enol forms. researchgate.net Similarly, for certain 1,3,4-thiadiazole derivatives, the enol form is predominant in polar solvents. nih.gov However, the opposite can also be true. In a specific novel 1,3,4-thiadiazole derivative, the keto form was favored in the polar aprotic solvent DMSO, while the enol form was favored in the non-polar solvent chloroform, highlighting that the specific interactions between the solute and solvent are crucial. mdpi.comnih.gov

The ability of a solvent to form hydrogen bonds is another critical factor. nih.gov Solvents that can act as hydrogen bond donors or acceptors can compete with intramolecular hydrogen bonding within the solute, thereby influencing the tautomeric equilibrium. masterorganicchemistry.com For example, in a non-hydrogen-bonding solvent like carbon tetrachloride, the enol form of ethyl acetoacetate (B1235776) is highly favored due to stable intramolecular hydrogen bonding, whereas in a hydrogen-bonding solvent like water, the keto form predominates as the solvent disrupts the internal hydrogen bond. masterorganicchemistry.com

Interestingly, some studies suggest that the solvent's effect on tautomerism may not solely depend on its electric dipole moment but also on its average electric polarizability. nih.gov

Theoretical Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules, offering a deeper understanding of their electronic and vibrational characteristics.

Simulation of NMR and IR Spectra and Correlation with Experimental Data

Theoretical calculations, particularly using Density Functional Theory (DFT), are widely used to simulate Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netresearchgate.netnih.gov These simulations provide valuable insights into the structural elucidation of molecules. researchgate.net The calculated vibrational frequencies are often scaled to correct for systematic errors arising from the harmonic approximation and basis set limitations, leading to better agreement with experimental data. nih.govscifiniti.com

For instance, in the study of 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, DFT calculations at the B3LYP/6-311G** level were used to reproduce the experimental IR and Raman spectra, confirming the predominance of the 4-hydroxy enol tautomer. scifiniti.com Similarly, for 2-amino-6-ethoxybenzothiazole, various DFT functionals were employed to investigate its spectroscopic data, and the effect of solvent polarity on vibrational frequencies was also explored. researchgate.net

The correlation between theoretical and experimental spectra is a powerful tool for confirming molecular structures and understanding tautomeric equilibria. nih.gov For example, the presence of two distinct signals in the 13C-NMR spectrum of a novel 1,3,4-thiadiazole derivative, corresponding to the ketonic and enolic carbons, provided strong evidence for keto-enol tautomerism. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method of choice for studying the electronic absorption spectra and electronic transitions of molecules. nih.gov It allows for the calculation of excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in the UV-Vis spectrum.

TD-DFT has been successfully applied to investigate the electronic absorptions of various molecules, including azomethine-functionalized compounds. nih.gov These calculations help in understanding the nature of the electronic transitions, such as n → π* or π → π* transitions. Furthermore, TD-DFT can be used to study the effect of solvent on the absorption spectra, providing insights into solvatochromic shifts. nih.gov For example, in one study, a bathochromic (red) shift in the maximum absorption was observed with increasing solvent polarity, which was successfully rationalized by TD-DFT calculations. nih.gov

Mechanistic Studies of Chemical Reactions via Molecular Modeling

Molecular modeling techniques are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states, thereby constructing a detailed reaction pathway.

Computational studies have been employed to investigate various aspects of reaction mechanisms, including tautomerism and the role of solvents. researchgate.net For example, in the study of β-ketonitriles, B3LYP calculations with the Polarizable Continuum Model (PCM) were used to investigate the stability of different tautomers in the gas phase and in various solvents. researchgate.net These calculations confirmed that the keto and enol forms are the only relevant tautomers and helped to explain the observed solvent effects on the tautomeric equilibrium. researchgate.net

Molecular modeling can also be used to study the reactivity of different tautomers. For instance, calculations of reactivity descriptors can reveal differences in the ionization energy, electron affinity, and chemical potential between tautomeric forms, providing insights into their relative reactivity. scifiniti.com

Chemical Reactivity and Mechanistic Studies

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. libretexts.org The reaction involves an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.org In 4,6-dibromo-2-hydroxybenzothiazole, the positions available for substitution on the benzene ring are C-5 and C-7. The regioselectivity of this substitution is dictated by the directing effects of the existing substituents.

The directing effects of the substituents on the benzothiazole (B30560) ring determine the position of further electrophilic attack. These effects are a combination of inductive and resonance effects. libretexts.org

Hydroxyl Group (at C-2): The 2-hydroxybenzothiazole (B105590) moiety exists in tautomeric equilibrium with 2(3H)-benzothiazolone. In the hydroxy form, the oxygen atom possesses lone pairs of electrons that can be donated to the aromatic system through resonance. This electron donation increases the electron density of the benzene ring, making it more nucleophilic and thus activating it towards electrophilic attack. libretexts.orglumenlearning.com This resonance effect is generally stronger than the electron-withdrawing inductive effect of the oxygen atom. libretexts.org Activating groups with lone pairs adjacent to the ring are typically ortho, para-directors. libretexts.org In this case, this would direct incoming electrophiles to positions C-5 and C-7.

Considering the combined effects, the hydroxyl group is a strong activating group, while the bromine atoms are deactivating but still ortho, para-directing. The positions C-5 and C-7 are ortho to one bromine atom and para to the other, and also influenced by the activating effect of the 2-hydroxybenzothiazole system. Therefore, electrophilic substitution on this compound is expected to occur at the C-5 and C-7 positions. The precise outcome would depend on the specific electrophile and reaction conditions.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on this compound can potentially occur at the C-2 position, involving the hydroxyl group, or at the C-4 and C-6 positions, involving the bromine substituents.

The hydroxyl group at the C-2 position is part of a lactam-lactim tautomeric system with 2(3H)-benzothiazolone. The direct nucleophilic substitution of a hydroxyl group is generally difficult because hydroxide (B78521) is a poor leaving group. libretexts.org To facilitate substitution, the hydroxyl group typically needs to be converted into a better leaving group, for instance, by protonation in a strong acid to form -OH2+, or by conversion to a sulfonate ester. libretexts.orgmsu.edu

Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols by activating them with reagents like fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH). nih.gov In the context of benzothiazoles, studies have shown that benzothiazole-2-sulfonamides can react with hydroxylamine (B1172632) to yield 2-hydroxybenzothiazole, demonstrating the susceptibility of the C-2 position to nucleophilic attack under specific conditions. rsc.org

Aryl halides, such as the brominated benzene ring of this compound, are generally unreactive towards nucleophilic aromatic substitution unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the hydroxyl group is an activating group, which does not favor classical nucleophilic aromatic substitution. Therefore, direct displacement of the bromine atoms by common nucleophiles is unlikely under standard conditions. However, these bromine atoms are excellent handles for metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atoms at the C-4 and C-6 positions of this compound are well-suited for participating in metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. yonedalabs.com

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is widely used in synthetic chemistry due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. libretexts.orgtcichemicals.com

Aryl bromides are common substrates for Suzuki-Miyaura coupling. yonedalabs.com It is well-documented that brominated benzothiazoles can undergo this reaction to form C-C bonds. For example, 2-amino-6-arylbenzothiazoles have been synthesized via Suzuki cross-coupling reactions of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids. This demonstrates the feasibility of using the brominated positions on the benzothiazole ring for such transformations.

In the case of this compound, a selective or double Suzuki-Miyaura coupling could be envisioned. By carefully controlling the reaction conditions (e.g., catalyst, base, solvent, and stoichiometry of the boronic acid), it might be possible to selectively substitute one of the bromine atoms or both. The relative reactivity of the C-4 and C-6 positions would depend on the electronic and steric environment of each bromine atom. Such reactions would provide a versatile pathway to a wide range of substituted 2-hydroxybenzothiazole derivatives, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.

C-C and C-Heteroatom Bond Formation Strategies

The dibrominated benzene ring of this compound serves as a prime substrate for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These transformations are fundamental for synthesizing more complex derivatives with tailored electronic and biological properties.

Suzuki-Miyaura Cross-Coupling: The bromine substituents at the 4- and 6-positions are particularly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction involves coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. The reactivity of the two bromine atoms can potentially be differentiated based on subtle electronic and steric differences, although selective monocoupling can be challenging. This strategy is widely employed to introduce aryl or vinyl substituents, extending the conjugation of the benzothiazole system.

Other Cross-Coupling Reactions: Beyond the Suzuki-Miyaura reaction, the aryl bromide functionalities can participate in a variety of other cross-coupling protocols. These include:

Buchwald-Hartwig Amination: For the formation of C-N bonds by reacting with amines.

Sonogashira Coupling: For the formation of C-C triple bonds by reacting with terminal alkynes.

Stille Coupling: For C-C bond formation using organotin reagents.

The hydroxyl group at the 2-position, existing in tautomeric equilibrium with its keto form (4,6-dibromo-3H-1,3-benzothiazol-2-one), can also be a site for C-heteroatom bond formation. Alkylation or acylation at the nitrogen or oxygen atom can be achieved, depending on the reaction conditions and the specific tautomer involved.

Table 1: C-C and C-Heteroatom Bond Formation Reactions

| Reaction Type | Reactant | Reagents/Catalyst | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | C-C | Aryl/Vinyl-substituted benzothiazole |

| Buchwald-Hartwig | Amine (R-NH₂) | Pd catalyst, Base | C-N | Amino-substituted benzothiazole |

| Sonogashira | Alkyne (R-C≡CH) | Pd/Cu catalyst, Base | C-C (alkynyl) | Alkynyl-substituted benzothiazole |

| N-Alkylation | Alkyl halide (R-X) | Base | N-C | N-alkylated benzothiazol-2-one |

| O-Alkylation | Alkyl halide (R-X) | Base | O-C | 2-Alkoxybenzothiazole derivative |

Heterocyclic Rearrangements and Skeletal Modifications

While the benzothiazole core is generally stable, it can undergo skeletal modifications and ring-opening reactions under specific conditions. These transformations are significant as they lead to entirely different heterocyclic or open-chain structures, diversifying the synthetic utility of the starting material.

For this compound, this reaction would be expected to yield a derivative of 2-acylamino-3,5-dibromobenzenesulfonic acid or its corresponding ester. The electron-withdrawing nature of the bromine atoms would likely influence the rate and efficiency of this transformation.

Oxidation and Reduction Chemistry of the Benzothiazole Moiety

The benzothiazole ring system can undergo both oxidation and reduction, although the benzene portion is relatively resistant to non-destructive transformations. The sulfur atom in the thiazole (B1198619) ring is the most common site for oxidation.

Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides and sulfones. However, stronger oxidizing conditions can lead to the aforementioned ring-opening. scholaris.ca Kinetic studies on the oxidation of benzothiazole derivatives using oxidants like Chloramine-T have been performed to understand the reaction mechanisms. researchgate.net The rate of oxidation is influenced by factors such as pH and the nature of substituents on the benzothiazole core.

Gas-phase oxidation by hydroxyl (OH) radicals, a key process in atmospheric chemistry, has also been investigated for benzothiazole and its derivatives. nih.govacs.org These studies show that OH radicals can attack both the benzene and thiazole rings. For substituted benzothiazoles, the site of attack and reaction rate are heavily dependent on the nature of the substituent. nih.govacs.org In the case of this compound, the electron-withdrawing bromine atoms would deactivate the benzene ring towards electrophilic attack by OH radicals, while the tautomeric 2-hydroxy/2-oxo group would also influence the reaction pathways.

Reduction: Reduction of the benzothiazole moiety is less commonly explored. Catalytic hydrogenation under harsh conditions can lead to the saturation of the heterocyclic ring or even cleavage of C-S bonds. The bromine atoms can also be susceptible to hydrodebromination under certain reductive conditions.

Investigation of Acid-Base Properties and Protolytic Equilibria

The structure of this compound is characterized by an important protolytic equilibrium known as keto-enol tautomerism. It exists as a mixture of two tautomers: the enol form (4,6-Dibromo-1,3-benzothiazol-2-ol) and the keto form (4,6-Dibromo-3H-1,3-benzothiazol-2-one). contaminantdb.ca

Enol Tautomer: Features an acidic hydroxyl group (-OH) at the 2-position.

Keto Tautomer: Features an acidic N-H proton within the thiazolone ring.

This equilibrium is crucial as it dictates the compound's reactivity. For instance, alkylation can occur at the oxygen atom in the enol form or the nitrogen atom in the keto form, depending on the reaction conditions (e.g., choice of base and solvent). The position of the equilibrium can be influenced by the solvent's polarity and hydrogen-bonding capability.

The acidity of the compound is significantly influenced by the two electron-withdrawing bromine atoms on the benzene ring. These substituents pull electron density away from the heterocyclic ring, thereby increasing the acidity (lowering the pKa) of both the O-H and N-H protons compared to the unsubstituted 2-hydroxybenzothiazole. This enhanced acidity makes deprotonation easier, facilitating its use in reactions requiring an anionic form of the molecule.

Table 2: Tautomeric Forms and Acidic Protons

| Tautomer Name | Structure | Key Functional Group | Acidic Proton |

|---|---|---|---|

| 4,6-Dibromo-1,3-benzothiazol-2-ol (Enol form) | 2-Hydroxy | O-H | |

| 4,6-Dibromo-3H-1,3-benzothiazol-2-one (Keto form) | 2-Oxo (Amide) | N-H |

Derivatization Strategies and Functional Group Transformations

Chemical Modifications of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group is a prime target for functionalization through etherification and esterification reactions. These modifications can alter the compound's solubility, lipophilicity, and hydrogen bonding capabilities.

Etherification: The hydroxyl group can be converted to an ether via Williamson ether synthesis. This typically involves deprotonation with a suitable base to form an alkoxide, followed by nucleophilic attack on an alkyl halide. This reaction allows for the introduction of a wide variety of alkyl or aryl chains.

Esterification: Esterification is another common modification. While the direct Fischer esterification with a carboxylic acid and an acid catalyst is a standard method, the 2-hydroxybenzothiazole (B105590) can also react with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base. masterorganicchemistry.com This reaction is crucial for introducing acyl groups that can act as prodrug moieties or points for further conjugation. For sterically hindered alcohols, specialized methods involving activating agents can be employed to facilitate ester formation. researchgate.net

Table 1: Potential Hydroxyl Group Modifications

| Reaction Type | Reagents | Product Class | Potential Utility |

|---|---|---|---|

| Etherification | Alkyl Halide, Base (e.g., NaH) | 2-Alkoxy-4,6-dibromobenzothiazoles | Modify solubility, steric bulk |

| Esterification | Acyl Chloride/Anhydride (B1165640), Base | 4,6-Dibromobenzothiazol-2-yl esters | Prodrugs, linkers for conjugation |

Transformations of the Bromine Substituents (e.g., Lithiation, Amination, Cyanation)

The two bromine atoms on the benzene (B151609) ring are key handles for introducing further diversity through various cross-coupling and substitution reactions.

Lithiation: Halogen-lithium exchange can be performed on the aryl bromides, typically using an organolithium reagent like n-butyllithium at low temperatures. The resulting lithiated species are potent nucleophiles that can react with a wide range of electrophiles, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Amination: The bromine atoms can be replaced with amino groups via palladium-catalyzed Buchwald-Hartwig amination. This reaction involves treating the dibromo compound with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (like tBuBrettPhos), and a base. mit.edunih.gov This method is highly versatile and allows for the introduction of primary and secondary amines, including various anilines and alkylamines. mit.edusemanticscholar.org

Cyanation: The conversion of the bromo substituents to cyano groups is a valuable transformation, as nitriles are precursors to carboxylic acids, amides, and amines. This is commonly achieved through palladium-catalyzed cyanation using cyanide sources like sodium cyanide (NaCN) or potassium ferrocyanide (K₄[Fe(CN)₆]). acs.orgorganic-chemistry.org The reaction conditions, particularly the choice of catalyst, ligand (e.g., t-Bu₃P), and solvent, are crucial for achieving high yields and avoiding catalyst deactivation. acs.orgreddit.com The traditional Rosenmund-von Braun reaction using copper(I) cyanide is another, albeit often harsher, alternative. organic-chemistry.org

Table 2: Representative Transformations of Bromine Substituents

| Transformation | Catalyst/Reagent | Cyanide/Amine Source | Product Type | Reference |

|---|---|---|---|---|

| Cyanation | Pd(0) catalyst (e.g., Pd(t-Bu₃P)₂) | NaCN | 4,6-Dicyano-2-hydroxybenzothiazole | acs.org |

| Cyanation | Pd(OAc)₂ | K₄[Fe(CN)₆] | 4,6-Dicyano-2-hydroxybenzothiazole | google.com |

| Amination | Pd precatalyst (e.g., tBuBrettPhos) | Various Amines/Ammonium Salts | 4,6-Diamino-2-hydroxybenzothiazole derivatives | mit.edusemanticscholar.org |

Synthesis of Polyfunctional Benzothiazole (B30560) Analogs

The ability to selectively or sequentially modify the hydroxyl and bromo groups allows for the rational design of polyfunctional benzothiazole analogs. For instance, a Suzuki or Stille coupling reaction at the bromine positions can introduce new aryl or alkyl groups, while the hydroxyl group remains available for subsequent esterification or etherification. This stepwise approach provides access to complex molecules that would be difficult to synthesize otherwise. The condensation of 2-aminothiophenols with various aldehydes, ketones, or acyl chlorides represents a fundamental strategy for creating a library of C-2 substituted benzothiazoles. nih.govmdpi.com

Formation of Schiff Bases and Coordination Complexes

Schiff Bases: Schiff bases, characterized by the azomethine (-C=N-) group, are important intermediates and biologically active compounds. niscpr.res.in To synthesize Schiff bases from 4,6-Dibromo-2-hydroxybenzothiazole, the 2-hydroxyl group must first be converted to a 2-amino group. This can be achieved through a multi-step process, for example, by converting the hydroxyl to a leaving group (like a chloro group) and subsequent reaction with an amine source. The resulting 2-amino-4,6-dibromobenzothiazole can then undergo condensation with a variety of aromatic or heteroaromatic aldehydes and ketones to form the corresponding Schiff bases. niscpr.res.inalayen.edu.iqjocpr.com The 2-aminobenzothiazole (B30445) moiety can be a weak nucleophile, so the reaction may require catalytic amounts of acid and is often favored with more electrophilic aldehydes. researchgate.net

Coordination Complexes: The benzothiazole scaffold, containing both nitrogen and sulfur heteroatoms, is an excellent ligand for forming coordination complexes with various metal ions. mdpi.comqu.edu.iq The nitrogen atom at the N3 position is a primary coordination site. mdpi.com These complexes often exhibit enhanced biological activities compared to the parent ligands. biointerfaceresearch.com Cationic gold(I) complexes with aryl-benzothiazoles have been synthesized and shown to have significant antibacterial properties. nih.gov The derivatization of this compound provides a platform to create a range of ligands with different electronic and steric properties, which in turn can be used to synthesize novel metal complexes with potentially unique therapeutic or catalytic applications. nih.gov

Combinatorial Chemistry Approaches for Diversification and Library Generation

The structural backbone of this compound is an ideal starting point for combinatorial chemistry and diversity-oriented synthesis (DOS). publish.csiro.au The presence of three distinct and addressable functional groups allows for the creation of large, focused libraries of related compounds. mdpi.com By systematically varying the substituents at the hydroxyl and the two bromine positions, a vast chemical space can be explored efficiently. For example, a library could be generated by reacting the core molecule with a set of different alkyl halides (for etherification), followed by reacting the products with a set of boronic acids (via Suzuki coupling at the bromine sites). Such libraries are invaluable for high-throughput screening in drug discovery and materials science. researchgate.net

Advanced Analytical Methodologies for Compound Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 4,6-Dibromo-2-hydroxybenzothiazole. Its versatility allows for the separation of the target analyte from impurities and potential isomers, as well as for accurate purity assessment.

Method Development for Separation and Purity Assessment

The development of a robust HPLC method for this compound hinges on the selection of an appropriate stationary phase and mobile phase to achieve optimal separation from potential impurities, including positional isomers. Given the aromatic and moderately polar nature of the compound, reversed-phase HPLC is the most suitable approach.

For the separation of halogenated aromatic isomers, columns with phenyl-based stationary phases, such as phenyl-hexyl or pentafluorophenyl (PFP) columns, can offer enhanced selectivity. chromforum.org These columns provide alternative selectivity to traditional C18 columns through π-π interactions between the stationary phase and the aromatic rings of the analyte and its isomers. chromforum.org The separation of closely related halogenated compounds can be challenging, and the use of specialized stationary phases is often crucial for achieving baseline resolution. researchgate.net